ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-12-9-6-11-4-3-7(8)9/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRSJHUCDKAJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70411508 | |
| Record name | ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70411508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67058-73-5 | |
| Record name | Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67058-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70411508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, while the integrated pyridine nitrogen introduces unique electronic properties, modulating solubility, metabolic stability, and receptor binding interactions. Consequently, the 6-azaindole core is integral to a multitude of pharmacologically active agents, including kinase inhibitors and antiviral compounds. Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a pivotal building block, providing a versatile handle for further molecular elaboration. This guide offers an in-depth exploration of robust and field-proven synthetic strategies for its preparation, focusing on the mechanistic rationale behind procedural choices and providing detailed experimental frameworks.
Introduction: The Strategic Importance of the 6-Azaindole Scaffold
The fusion of pyrrole and pyridine rings gives rise to six distinct isomers known as pyrrolopyridines or azaindoles.[1][2] Among these, the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) system has garnered significant attention from the drug discovery community. The incorporation of this scaffold can enhance biological activity and improve pharmacokinetic profiles compared to their indole counterparts. Pyrrole-containing compounds are renowned for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] The synthesis of functionalized 6-azaindoles, particularly esters like this compound, is a critical first step in the development of novel therapeutics. This guide details three primary, validated synthetic approaches: the Leimgruber-Batcho synthesis, the Fischer indole synthesis, and a condensation-reductive cyclization pathway.
Synthetic Strategy I: The Modified Leimgruber-Batcho Synthesis
The Leimgruber-Batcho indole synthesis is a powerful and highly adaptable method for constructing indole and azaindole cores, prized for its use of readily available starting materials and generally high yields under mild conditions.[4][5] The strategy hinges on the creation of a reactive enamine from a nitrotoluene analog, which then undergoes reductive cyclization.
Mechanistic Rationale
The synthesis initiates with the condensation of a 4-methyl-3-nitropyridine with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). The acidity of the methyl protons on the pyridine ring is significantly enhanced by the electron-withdrawing effect of the adjacent nitro group, facilitating deprotonation and subsequent attack on the electrophilic DMF-DMA.[6] This reaction forms a stable, conjugated nitroenamine intermediate, often a vividly colored compound.[4] The second stage involves the reduction of the nitro group to an amine. This newly formed amine then undergoes a rapid intramolecular cyclization onto the enamine double bond, followed by the elimination of a secondary amine (e.g., dimethylamine) to yield the final aromatic 6-azaindole ring system.[4]
Experimental Protocol
Step A: Synthesis of (E)-Ethyl 2-cyano-3-((3-nitro-4-pyridyl)amino)acrylate
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloro-3-nitropyridine (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.1 eq) in ethanol (10 mL/g of starting material).
-
Reaction Initiation: Add triethylamine (1.5 eq) to the suspension.
-
Thermal Conditions: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate enamine.
Step B: Reductive Cyclization to this compound
-
Reaction Setup: Charge a flask with the enamine intermediate (1.0 eq) and ethyl acetate (15 mL/g).
-
Reduction: Add iron powder (Fe, 4.0 eq) and glacial acetic acid (5 mL/g).
-
Thermal Conditions: Heat the mixture to 70-75 °C for 2-3 hours. The reaction is typically exothermic.
-
Filtration and Extraction: After cooling, filter the reaction mixture through a pad of Celite® to remove iron salts, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Process Visualization
Sources
An In-depth Technical Guide to Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, and known biological relevance, offering field-proven insights and detailed methodologies.
Core Compound Identification and Structure
The precise identification of a chemical entity is paramount for reproducible scientific research. This section establishes the fundamental structural and chemical identifiers for the topic compound.
IUPAC Name and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is This compound . Its structure consists of a fused pyrrolopyridine bicyclic system, specifically the 6-azaindole core, with an ethyl carboxylate substituent at the 3-position of the pyrrole ring.
Molecular Structure:
Caption: 2D Structure of this compound
Chemical Identifiers
For unambiguous database searching and referencing, the following identifiers are critical:
| Identifier | Value |
| CAS Number | 67058-73-5[1][2] |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Canonical SMILES | CCOC(=O)c1c[nH]c2cccnc12 |
| InChI | InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-11-9-4-3-7(12-9)6-8/h3-6,11-12H,2H2,1H3 |
Synthesis of this compound
The construction of the pyrrolo[2,3-c]pyridine scaffold is a key challenge in the synthesis of this and related molecules. A prevalent and effective strategy involves the annulation of a pyrrole ring onto a pre-existing pyridine core.
Retrosynthetic Analysis and Key Strategy
A logical retrosynthetic disconnection of the target molecule points towards a substituted nitropyridine and a malonic ester as key starting materials. The core synthetic strategy hinges on the formation of a carbon-carbon bond between the pyridine ring and the malonate, followed by a reductive cyclization to construct the pyrrole ring.
Caption: Retrosynthetic approach for the target molecule.
Experimental Protocol: A Step-by-Step Guide
The synthesis of isomeric ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylates has been described in the literature and generally follows the pathway outlined below. This protocol is a composite of established methods and should be adapted and optimized based on laboratory conditions and the specific nitropyridine isomer used.[3][4]
Step 1: Condensation of Nitropyridine with Diethyl Malonate
-
Reagents and Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Diethyl Malonate: Cool the suspension to 0 °C in an ice bath. Add diethyl malonate (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction with Nitropyridine: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, add a solution of the appropriate nitropyridine (e.g., 3-nitropyridine or 5-nitropyridine, 1.0 equivalent) in anhydrous DMF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl 2-pyridylmalonate intermediate. This intermediate may be purified by column chromatography or used directly in the next step.
Step 2: Reductive Cyclization
-
Reduction of the Nitro Group: The crude or purified diethyl 2-pyridylmalonate is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent is then added. Common choices include:
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere in a Parr hydrogenator.
-
Chemical Reduction: Tin(II) chloride dihydrate (SnCl₂·2H₂O, excess) or zinc dust in acetic acid.[3]
-
-
In Situ Heterocylization: Following the reduction of the nitro group to an amine, the cyclization to form the pyrrole ring is often spontaneous or can be promoted by gentle heating or the addition of a weak base. In some procedures, the addition of an aqueous ammonia solution facilitates the heterocyclization.[3]
-
Isolation and Purification: After the reaction is complete (as monitored by TLC), the catalyst (if used) is filtered off. The solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up, followed by purification by column chromatography on silica gel to afford the final product, this compound.
Biological Activity and Therapeutic Potential
The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.
General Biological Profile of Pyrrolo[2,3-c]pyridines
Derivatives of the pyrrolo[2,3-c]pyridine core have demonstrated a broad spectrum of biological activities, including:
-
Kinase Inhibition: Many pyrrolopyridine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial targets in oncology.
-
Antiproliferative Agents: Due to their kinase inhibitory activity and other mechanisms, these compounds are frequently investigated for their potential as anticancer agents.
-
Central Nervous System (CNS) Activity: Some derivatives have shown potential as therapeutic agents for neurological disorders.
Specific Biological Data for this compound and its Analogs
While specific biological assay data for this compound itself is not extensively reported in publicly available literature, its structural analogs have been the subject of significant research. For instance, derivatives of the isomeric pyrrolo[3,2-c]pyridine have been investigated as colchicine-binding site inhibitors with potent anticancer activities.[5] Furthermore, various substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as potent fibroblast growth factor receptor (FGFR) inhibitors.[6]
The this compound core serves as a valuable building block for the synthesis of more complex and biologically active molecules. Its functional groups, particularly the ester and the pyrrole nitrogen, are amenable to further chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
Physicochemical and Spectroscopic Data
Characterization of the physicochemical and spectroscopic properties of a compound is essential for its identification, purity assessment, and formulation development.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Weight | 190.20 g/mol |
| LogP | 1.5 |
| Topological Polar Surface Area | 55 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Note: These values are computationally predicted and may vary from experimental data.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine and pyrrole rings, a quartet and a triplet for the ethyl group of the ester, and a broad singlet for the N-H proton of the pyrrole ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the sp²-hybridized carbons of the bicyclic aromatic system, and the two sp³-hybridized carbons of the ethyl group.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the pyrrole, C=O stretch of the ester, and C-N and C-O stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Conclusion and Future Directions
This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. The synthetic route via condensation of nitropyridines with diethyl malonate followed by reductive cyclization provides a reliable method for its preparation. The broader class of pyrrolo[2,3-c]pyridines has demonstrated a wide range of biological activities, highlighting the importance of this scaffold in medicinal chemistry.
Future research efforts should focus on the detailed biological evaluation of this compound and its derivatives against various therapeutic targets. Elucidation of its structure-activity relationships through the synthesis and screening of a library of analogs will be crucial for the development of potent and selective drug candidates. Furthermore, the publication of detailed experimental protocols and comprehensive spectroscopic data will be invaluable to the scientific community.
References
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). RSC Advances, 11, 20651-20661.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354.
-
ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate | C10H10N2O2 | CID 44630701. PubChem. Retrieved February 15, 2026, from [Link]
Sources
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. This compound | 67058-73-5 [amp.chemicalbook.com]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Advanced Technical Guide: Isomers of Ethyl 1H-Pyrrolo[2,3-c]pyridine-3-carboxylate
This guide provides an in-depth technical analysis of the isomers of ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate . It is structured to serve researchers in medicinal chemistry and drug discovery, focusing on the structural differentiation, synthetic accessibility, and pharmacological utility of the 6-azaindole scaffold ([2,3-c]) versus its regioisomers.
Executive Summary
The ethyl ester of 1H-pyrrolo[2,3-c]pyridine-3-carboxylate represents a critical intermediate in the synthesis of kinase inhibitors. It belongs to the azaindole class, which are bioisosteres of the indole scaffold.[1][2][3][4][5][6] The introduction of a nitrogen atom into the six-membered ring significantly alters the physicochemical properties (pKa, solubility, lipophilicity) and hydrogen-bonding potential compared to the parent indole.[4]
This guide focuses on the four primary regioisomers of the azaindole-3-carboxylate family. While the 7-azaindole ([2,3-b]) is the most prevalent in current pharmacopeia (e.g., Vemurafenib), the 6-azaindole ([2,3-c]) —the core of the subject topic—offers a distinct vector for engaging hinge-region residues in kinase targets that require alternative H-bond acceptor geometries.
Part 1: Structural Landscape & Isomer Classification
The term "isomers" in this context primarily refers to the positional isomers of the pyridine nitrogen within the azaindole fused system. All four isomers share the formula
The Four Core Regioisomers
The position of the nitrogen atom dictates the nomenclature and the electronic distribution of the pyrrole ring (specifically at C3, the site of the ester).
| IUPAC Name | Common Name | Nitrogen Position | Electronic Character at C3 |
| This compound | 6-Azaindole | Position 6 | Target Molecule. Moderate nucleophilicity. |
| Ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | 7-Azaindole | Position 7 | Highest nucleophilicity; Indole-like. |
| Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate | 5-Azaindole | Position 5 | Electron-deficient; Synthesis challenging. |
| Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate | 4-Azaindole | Position 4 | High electron deficiency; distinct solubility profile. |
Structural Visualization
The following diagram maps the structural relationship between the target 6-azaindole and its isomers.
Figure 1: Classification of azaindole-3-carboxylate regioisomers based on pyridine nitrogen placement.
Part 2: Synthetic Protocols (Self-Validating Systems)
Synthesizing the [2,3-c] (6-azaindole) core is more chemically demanding than the [2,3-b] isomer due to the lack of stabilization adjacent to the pyrrole nitrogen. The most robust route to the ethyl 3-carboxylate derivative involves de novo synthesis of the core followed by C3-functionalization.
Protocol: Synthesis of this compound
Methodology: Modified Reissert-Henze or Bartoli Indole Synthesis followed by Vilsmeier-Haack Formylation/Oxidation.
Phase A: Construction of the 6-Azaindole Core
Target: 1H-pyrrolo[2,3-c]pyridine (Precursor)
-
Reactants: 4-Chloro-3-nitropyridine + Vinylmagnesium bromide (Bartoli) OR 3-nitropyridine-4-carbaldehyde route.
-
Key Step (Bartoli):
-
Cool THF solution of 4-chloro-3-nitropyridine to -78°C.
-
Add 3 eq. vinylmagnesium bromide.
-
Validation Checkpoint: Solution must turn deep purple/brown, indicating nitroso-alkene intermediate formation.
-
Quench with saturated
. -
Yield: Typically 30-50% for the [2,3-c] core (lower than [2,3-b]).
-
Phase B: C3-Functionalization (The "Self-Validating" Step)
Direct Friedel-Crafts acylation is difficult on electron-poor azaindoles. The Vilsmeier-Haack route is preferred for its high regioselectivity.
Step-by-Step Protocol:
-
Formylation:
-
Mix
(1.1 eq) and DMF (excess) at 0°C to form the Vilsmeier reagent (white precipitate). -
Add 1H-pyrrolo[2,3-c]pyridine dissolved in DMF.
-
Heat to 80°C for 3 hours.
-
Validation Checkpoint: TLC (5% MeOH/DCM) should show complete consumption of starting material (
) and appearance of a new polar spot (Aldehyde). -
Hydrolyze with ice water/NaOH. Isolate 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde .
-
-
Oxidation & Esterification (One-Pot):
-
Dissolve aldehyde in Ethanol.
-
Add
(2.5 eq) and (2.5 eq). -
Stir at RT for 4 hours.
-
Mechanism: Anodic oxidation of the hemiacetal intermediate.
-
Validation Checkpoint: Disappearance of the aldehyde proton signal (
ppm) in crude NMR. -
Product:This compound .
-
Synthetic Workflow Diagram
Figure 2: Synthetic pathway for the C3-functionalization of the 6-azaindole core.
Part 3: Analytical Differentiation (NMR)
Distinguishing the [2,3-c] isomer from the [2,3-b] isomer is critical, as cross-contamination can occur if using non-specific starting materials (e.g., mixed nitropyridines).
Comparative 1H NMR Data (DMSO-d6)
The most diagnostic signals are the singlet at C2 and the coupling patterns of the pyridine ring protons.
| Position | [2,3-c] (6-Aza) Target | [2,3-b] (7-Aza) Reference | Differentiation Logic |
| NH (Pyrrole) | Not diagnostic. | ||
| H-2 (Pyrrole) | 6-Aza H2 is slightly shielded compared to 7-Aza. | ||
| Pyridine Protons | Singlet at C7 ( | Doublet of Doublets | CRITICAL: The [2,3-c] isomer has an isolated proton at C7 (between N and bridgehead) appearing as a singlet or narrow doublet. The [2,3-b] isomer has no proton at C7 (it is N). |
| Coupling ( | [2,3-c] shows ortho coupling between H4/H5. |
Self-Validating NMR Check
-
Test: Integrate the aromatic region.
-
Pass Criteria for [2,3-c]: You must observe one singlet (H7) and two doublets (H4, H5) in the pyridine region.
-
Fail Criteria: If you observe a triplet or dd pattern characteristic of a 2,3,4-substituted pyridine, you likely have the [3,2-b] isomer or impurity.
Part 4: Pharmacological Implications
Kinase Binding Modes
Azaindoles are "privileged structures" because they mimic the purine ring of ATP.
-
7-Azaindole ([2,3-b]): The N7 and NH1 form a bidentate H-bond pair with the kinase hinge region (similar to Adenine N1/N6).
-
6-Azaindole ([2,3-c]): The N6 position alters the H-bond acceptor vector. This is useful when the kinase hinge region has a methionine gatekeeper or a specific water network that precludes N7 binding due to steric clash or repulsion.
Solubility & Lipophilicity
The [2,3-c] isomer generally exhibits higher aqueous solubility than the indole analog but slightly lower than the [2,3-b] isomer due to the dipole moment orientation.
-
LogP (Calculated): ~1.8 (Indole) vs ~1.2 (6-Azaindole).
References
-
Synthesis of Azaindole Cores
-
Biological Comparison of Isomers
-
Kinase Inhibitor Design
-
NMR Characterization
-
General Azaindole Data
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolopyridine Scaffold: A Technical Guide to Biological Activity and Drug Design
Executive Summary
The pyrrolopyridine scaffold (often referred to as azaindole) represents a privileged structure in modern medicinal chemistry.[1] Functioning as a bioisostere of both indole and purine, it offers a versatile template for designing small molecules that interact with ATP-binding sites in kinases, G-protein-coupled receptors (GPCRs), and various enzymes involved in infectious diseases.
This guide analyzes the biological activity of pyrrolopyridine derivatives, focusing on their structural isomerism, mechanism of action in oncology and neurodegeneration, and practical synthetic methodologies. It is designed for researchers requiring actionable insights into structure-activity relationships (SAR) and experimental validation.
Structural Landscape & Physicochemical Properties
Pyrrolopyridines are bicyclic heterocycles consisting of a six-membered pyridine ring fused to a five-membered pyrrole ring.[2][3] There are six possible isomers, determined by the position of the nitrogen atom in the pyridine ring relative to the pyrrole nitrogen.
The Six Isomers
The position of the pyridine nitrogen dictates the electronic distribution, basicity (pKa), and hydrogen-bonding capabilities of the scaffold.
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole): The most clinically significant isomer. It mimics the N1-C2-N3 motif of purines, making it an exceptional ATP-competitive kinase inhibitor.
-
1H-pyrrolo[3,2-c]pyridine: Gaining traction for FMS kinase inhibition and antitubercular activity.
-
Others: [2,3-c], [3,2-b], [3,4-b], [3,4-c].
Physicochemical Advantages
-
Solubility: The pyridine nitrogen increases water solubility compared to the parent indole, improving oral bioavailability.
-
H-Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor (HBA), while the pyrrole NH acts as a hydrogen bond donor (HBD). This dual functionality is critical for binding to the "hinge region" of kinase domains.
Figure 1: Classification of pyrrolopyridine isomers highlighting the dominance of the [2,3-b] and [3,2-c] scaffolds in current pharmaceutical research.
Therapeutic Applications & Mechanistic Insights[4][5][6][7]
Oncology: Kinase Inhibition
The 7-azaindole scaffold is the cornerstone of this class.[1] Its ability to form a bidentate hydrogen bond with the kinase hinge region explains its high potency.
-
Mechanism: The pyridine N7 accepts a proton from the backbone NH of the hinge residue, while the pyrrole N1 donates a proton to the backbone carbonyl.
-
Key Targets:
-
B-Raf (V600E): Vemurafenib utilizes a 7-azaindole core to inhibit the mutated B-Raf kinase in melanoma.
-
CSF1R (Colony Stimulating Factor 1 Receptor): Pexidartinib (PLX3397) is a potent inhibitor of CSF1R, used for tenosynovial giant cell tumors. It works by preventing the autophosphorylation of the receptor, thereby cutting off macrophage survival signals.
-
CDK8/TNIK: Recent studies identify [2,3-b] derivatives as Type II inhibitors of CDK8 and TNIK (Traf2- and Nck-interacting kinase), crucial in Wnt/β-catenin signaling for colorectal cancer.
-
Neurodegeneration: GSK-3β Inhibition
Glycogen synthase kinase-3β (GSK-3β) is a primary target for Alzheimer’s disease (AD) due to its role in tau hyperphosphorylation.[4]
-
Activity: Substituted pyrrolo[2,3-b]pyridines (e.g., Compound 41) have demonstrated IC50 values in the sub-nanomolar range (0.22 nM).
-
Pathway: Inhibition leads to reduced phosphorylation of Tau protein (at Ser396) and upregulation of β-catenin, promoting neurite outgrowth.[4]
Infectious Diseases
-
Tuberculosis: Pyrrolo[3,2-c]pyridine derivatives act as inhibitors of Mycobacterium tuberculosis H37Rv.
-
Antiviral: The scaffold is structurally related to camptotheca alkaloids, showing activity against HIV-1 integrase.
Experimental Protocols
Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridine Derivatives
Context: This protocol describes a robust method for introducing aryl groups at the C2 position, a common requirement for optimizing kinase selectivity. This approach uses a Suzuki-Miyaura cross-coupling on a protected intermediate.[1]
Reagents:
-
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (Starting Material)[1]
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (5 mol%)
-
K2CO3 (2.5 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, dissolve the iodinated 7-azaindole intermediate (0.1 mmol) in degassed 1,4-dioxane (4 mL).
-
Activation: Add the arylboronic acid and aqueous K2CO3 (2 M solution).
-
Catalysis: Add Pd(PPh3)4 under an argon atmosphere.
-
Reaction: Heat the mixture to 100°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to RT, dilute with ethyl acetate, and wash with brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (Silica gel) to yield the coupled product.
-
Deprotection (SEM removal): Treat the product with TFA/DCM (1:1) at 0°C for 2 hours, followed by neutralization with ethylenediamine in methanol to remove the hydroxymethyl intermediate.
Validation Criteria:
-
1H NMR: Disappearance of the SEM methylene peak (~5.5 ppm) and appearance of aryl protons.
-
Mass Spec: [M+H]+ corresponding to the target mass.
Biological Assay: Kinase IC50 Determination (FRET-based)
Context: To validate biological activity against a target like CSF1R or GSK-3β.
-
Reagents: Recombinant Kinase, Fluorescently labeled peptide substrate (e.g., ULight-labeled), ATP (at Km), Test Compound (DMSO stock).
-
Procedure:
-
Prepare 3-fold serial dilutions of the pyrrolopyridine derivative in assay buffer.
-
Incubate compound with kinase (5 nM final) for 15 mins at RT.
-
Add ATP/Substrate mix and incubate for 60 mins.
-
Add EDTA/Eu-antibody detection mix to stop the reaction.
-
-
Readout: Measure TR-FRET signal on a multimode plate reader (Ex: 320 nm, Em: 665 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (Sigmoidal dose-response).
Visualizations
Signaling Pathway: CSF1R Inhibition
This diagram illustrates the downstream effects of inhibiting CSF1R with a pyrrolopyridine derivative (e.g., Pexidartinib).
Figure 2: Mechanism of Action for CSF1R inhibition.[1] The pyrrolopyridine derivative blocks the ATP pocket, preventing downstream PI3K/Akt and MAPK signaling.
Synthesis Workflow: 7-Azaindole Functionalization
A logical flow for synthesizing the biologically active core.
Figure 3: Synthetic route for C2-functionalization of the 7-azaindole scaffold to generate kinase inhibitors.[1]
Data Summary: Activity of Key Derivatives[2][3][4][5][9][10][11][12][13]
| Compound Class | Target | Key Substituent (SAR) | IC50 / Activity | Therapeutic Area |
| Pexidartinib | CSF1R | 3-pyridylmethyl at C3 | 13 nM (Ki) | Tenosynovial Giant Cell Tumor |
| Vemurafenib | B-Raf V600E | 3-chlorophenyl at C3 (7-azaindole core) | 31 nM | Melanoma |
| Compound 41 | GSK-3β | 3-aryl-1H-pyrrolo[2,3-b] | 0.22 nM | Alzheimer's Disease |
| Compound 1r | FMS Kinase | Pyrrolo[3,2-c]pyridine diarylamide | 30 nM | Anticancer / Anti-arthritic |
| Compound 22 | CDK8 | 3-phenyl-propenamide | 48.6 nM | Colorectal Cancer |
References
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.[3] Link
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.[5][6] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
HagenKB, et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.[2][3][7][8][9][10][11][12][13][14][15] Link
-
El-Mernissi, R., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.[7][13] Bioorganic & Medicinal Chemistry Letters.[13] Link
-
Li, Z., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease.[4] European Journal of Medicinal Chemistry. Link
-
Tapadar, P., et al. (2011). Pexidartinib (PLX3397) and CSF1R Inhibition. Clinical Cancer Research. Link
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
1H-Pyrrolo[2,3-c]pyridine (6-Azaindole): Technical Review & Synthetic Guide
The following technical guide provides an in-depth review of 1H-pyrrolo[2,3-c]pyridine (6-azaindole) compounds, focusing on synthetic methodologies, medicinal chemistry applications, and structure-activity relationships (SAR).
Executive Summary
The 1H-pyrrolo[2,3-c]pyridine scaffold, commonly known as 6-azaindole , represents a critical bioisostere of indole and 7-azaindole (pyrrolo[2,3-b]pyridine). While 7-azaindoles have historically dominated kinase inhibitor discovery, the 6-azaindole isomer has emerged as a high-value template due to its unique electronic distribution and hydrogen-bonding capabilities.
This guide analyzes the scaffold's transition from a niche chemical entity to the core of FDA-approved therapeutics (e.g., Fostemsavir ) and advanced preclinical candidates (e.g., LSD1 inhibitors ). We provide validated synthetic protocols, SAR data, and mechanistic insights for researchers optimizing this heterocyclic system.
Structural Properties & Medicinal Chemistry
The 6-azaindole core places the pyridine nitrogen at position 6.[1] This positional isomerism drastically alters the electronic landscape compared to indole and 7-azaindole.
-
Electronic Deficiency: The pyridine ring in 6-azaindole is more electron-deficient at C7 compared to C4/C5, making C7 susceptible to nucleophilic attack if activated (e.g., via N-oxide).
-
Hydrogen Bonding: Unlike 7-azaindole, which often forms a bidentate "hinge-binding" motif in kinases (N1 donor, N7 acceptor), 6-azaindole presents a different vector. The N6 atom is positioned to accept hydrogen bonds from residues that are spatially distinct from those targeting N7, allowing for selectivity against off-target kinases.
-
pKa & Solubility: The pyridine nitrogen (N6) typically has a pKa ~4–5, contributing to improved aqueous solubility compared to the parent indole, a critical factor in oral bioavailability.
Scaffold Comparison Table
| Property | Indole | 7-Azaindole (Pyrrolo[2,3-b]) | 6-Azaindole (Pyrrolo[2,3-c]) |
| IUPAC | 1H-indole | 1H-pyrrolo[2,3-b]pyridine | 1H-pyrrolo[2,3-c]pyridine |
| N-Position | None (Benzene) | N7 | N6 |
| Electronic Character | Electron-rich (C3 nucleophilic) | Pyridine ring electron-poor | Pyridine ring electron-poor |
| Key Drug Example | Sumatriptan | Vemurafenib | Fostemsavir (Temsavir) |
| Primary Utility | GPCR agonists, Kinase inhibitors | Kinase inhibitors (Hinge binder) | Viral Entry Inhibitors, Epigenetic Modulators |
Synthetic Methodologies
Synthesizing the 1H-pyrrolo[2,3-c]pyridine core is synthetically more challenging than the [2,3-b] isomer due to the lack of commercially available pyridine precursors that favor cyclization at the correct position.
A. The BMS Route (Pictet-Spengler Approach)
This method was optimized by Bristol Myers Squibb for the kilogram-scale synthesis of Fostemsavir . It constructs the pyridine ring onto a pyrrole substrate, avoiding the regioselectivity issues of cyclizing onto a pyridine.
Mechanism:
-
Friedel-Crafts Acylation: A protected pyrrole is acylated at C3.
-
Pictet-Spengler Cyclization: Condensation with an amino acetal derivative forms the tetrahydro-6-azaindole.
-
Aromatization: Oxidative dehydrogenation yields the fully aromatic core.
B. Protocol: Synthesis of 4-Methoxy-6-azaindole Intermediate
Note: This protocol is adapted from the scalable route described by BMS (J. Med. Chem. 2018).[2]
Reagents:
-
1-(Benzenesulfonyl)-1H-pyrrole
-
Chloroacetyl chloride / AlCl3
-
2,2-Dimethoxyethanamine
-
MsOH (Methanesulfonic acid)
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO2
Step-by-Step Methodology:
-
Acylation (Friedel-Crafts):
-
Dissolve 1-(benzenesulfonyl)-1H-pyrrole (1.0 equiv) in dry DCM at 0°C.
-
Add AlCl3 (2.5 equiv) portion-wise, followed by slow addition of chloroacetyl chloride (1.2 equiv).
-
Stir at RT for 4 hours. Quench with ice water. Extract with DCM, dry over MgSO4, and concentrate to yield the 3-chloroacetyl pyrrole.
-
-
Cyclization (Pictet-Spengler):
-
Dissolve the intermediate in Toluene/IPA (4:1).
-
Add 2,2-dimethoxyethanamine (2.0 equiv) and MsOH (3.0 equiv).
-
Heat to reflux (110°C) with a Dean-Stark trap to remove water. Monitor by HPLC for the formation of the dihydro-intermediate.
-
Critical Checkpoint: Ensure complete consumption of starting material before cooling.
-
-
Aromatization:
-
Cool the mixture to RT. Add DDQ (1.2 equiv) or activated MnO2 (10 equiv).
-
Stir at RT for 2–6 hours. The reaction turns dark.
-
Filter through a Celite pad to remove oxidant residues.
-
Concentrate filtrate and purify via flash chromatography (Hexane/EtOAc gradient).
-
-
Deprotection (Optional):
-
Remove the sulfonyl group using TBAF in THF or NaOH/MeOH if the free NH is required immediately.
-
C. Visualizing the Synthesis Logic (DOT Diagram)
Caption: Step-wise construction of the 6-azaindole core via the BMS Pictet-Spengler route, utilized in the synthesis of Fostemsavir.
Biological Applications & Case Studies
Case Study 1: Fostemsavir (HIV-1 Attachment Inhibitor)
Fostemsavir (BMS-663068) is a prodrug of Temsavir , a first-in-class HIV-1 attachment inhibitor.[3]
-
Role of 6-Azaindole: The 4-methoxy-6-azaindole core was selected over indole and 7-azaindole analogs. The N6 nitrogen and the C7-functionalization were critical for locking the bioactive conformation and improving metabolic stability against CYP450 oxidation compared to the electron-rich indole.
-
Clinical Status: FDA Approved (2020) for multidrug-resistant HIV-1.[3]
Case Study 2: LSD1 Inhibitors (Epigenetic Modulation)
Recent work (2023-2024) has identified 1H-pyrrolo[2,3-c]pyridine derivatives as potent inhibitors of Lysine Specific Demethylase 1 (LSD1) , a target in Acute Myeloid Leukemia (AML).
-
Compound: LSD1-UM-109 (Compound 46) .[6]
-
Mechanism: Reversible inhibition of the FAD-dependent amine oxidase domain.
-
Potency: The 6-azaindole scaffold provided superior potency (IC50 = 3.1 nM) compared to previous indole-based leads (GSK-354), likely due to specific H-bond interactions involving the N6 nitrogen.
SAR Data Summary: LSD1 Inhibitors[7]
The following table summarizes the Structure-Activity Relationship (SAR) data for 6-azaindole derivatives against LSD1, highlighting the impact of the N6 nitrogen.
| Compound ID | Core Scaffold | R-Group (C7) | LSD1 IC50 (nM) | MV4-11 Cell IC50 (nM) |
| GSK-354 | Indole | -H | 130 | >1000 |
| Cmpd 29 | 7-Azaindole | -H | 5.1 | 18 |
| Cmpd 46 | 6-Azaindole | 4-Piperazinyl-Benzamide | 3.1 | 0.6 |
| Cmpd 49 | 6-Azaindole | 4-Morpholinyl-Benzamide | 182 | 0.7 |
Data Source: J. Med.[7] Chem. 2023/2024 (Univ. of Michigan / NIH).
Strategic Disconnection & Future Outlook
The 6-azaindole scaffold is currently underutilized relative to its 7-isomer. Future development lies in:
-
C7 Functionalization: Utilizing the electron-deficient nature of C7 for nucleophilic aromatic substitution (SNAr) after N-oxide activation.
-
Fragment-Based Drug Design (FBDD): Using the N6 nitrogen as a novel vector for exploring unexploited pockets in kinase ATP sites.
Strategic Disconnection Flowchart (DOT)
Caption: Retrosynthetic decision matrix for selecting the optimal route based on scale and structural diversity requirements.
References
-
Discovery of the HIV-1 Attachment Inhibitor Temsavir and Its Phosphonooxymethyl Prodrug Fostemsavir. Source: Journal of Medicinal Chemistry (2018). URL:[Link]
-
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Source: ACS Medicinal Chemistry Letters (2023).[8] URL:[Link]
-
Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors. Source: Journal of Medicinal Chemistry (2024).[7] URL:[Link]
-
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-drug, BMS-663068. Source: Organic Letters (2015). URL:[Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Source: Journal of Organic and Pharmaceutical Chemistry (2024). URL:[Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. theraindx.com [theraindx.com]
- 7. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate: A Detailed Protocol for Pharmaceutical Research and Development
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical troubleshooting advice. The described methodology follows a robust and scalable route, ensuring high purity and yield of the target compound, which is a vital intermediate for a range of pharmacologically active agents.
Introduction: The Significance of the 6-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic motif in modern drug discovery. As a bioisostere of the indole ring system, it offers unique electronic properties and hydrogen bonding capabilities due to the presence of the pyridine nitrogen.[1] These characteristics can lead to improved pharmacological properties such as enhanced solubility, metabolic stability, and receptor binding affinity. Consequently, the 6-azaindole core is a constituent of numerous compounds investigated for their potential as kinase inhibitors, antiviral agents, and other therapeutic modalities. This compound is a versatile building block, providing a convenient handle for further chemical modifications at the 3-position of the azaindole ring.
Recommended Synthetic Strategy: A Multi-Step Approach
The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing with the condensation of a suitable nitropyridine with diethyl malonate. This is followed by a reductive cyclization to construct the desired pyrrolo[2,3-c]pyridine core. This approach is advantageous due to the availability of the starting materials and the generally high yields obtained in the key steps.
A recent advancement in the synthesis of isomeric ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylates involves the condensation of 3- or 5-nitropyridines with diethyl malonate in the presence of sodium hydride (NaH) in dimethylformamide (DMF). The subsequent reduction of the nitro group and in-situ heterocyclization leads to the formation of the target compound.[2]
Below is a diagrammatic representation of the synthetic workflow:
Caption: Overall synthetic workflow for this compound.
Mechanism and Scientific Rationale
The core of this synthetic route relies on two fundamental organic transformations: a nucleophilic aromatic substitution followed by a reductive cyclization.
Step 1: Condensation of 4-Nitropyridine with Diethyl Malonate
In the initial step, sodium hydride, a strong base, deprotonates diethyl malonate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electron-deficient pyridine ring at the position activated by the electron-withdrawing nitro group. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The choice of DMF as a solvent is critical; its polar aprotic nature effectively solvates the sodium cation, enhancing the reactivity of the malonate enolate.
Step 2: Reductive Cyclization
The nitro group of the resulting diethyl 2-(nitropyridin-yl)malonate intermediate is then reduced to an amino group. A common and effective method for this transformation is the use of zinc dust in acetic acid.[2] The newly formed amino group is now positioned to undergo an intramolecular cyclization by attacking one of the ester carbonyls. This is followed by the elimination of ethanol to form the pyrrole ring, yielding the final aromatic 1H-pyrrolo[2,3-c]pyridine-3-carboxylate.
The following diagram illustrates the plausible mechanism for the reductive cyclization step:
Caption: Plausible mechanism of the reductive cyclization step.
Detailed Experimental Protocol
Materials and Equipment:
-
4-Chloro-3-nitropyridine
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Zinc dust
-
Glacial Acetic Acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step 1: Synthesis of Diethyl 2-(3-nitropyridin-4-yl)malonate
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl malonate (1.1 equivalents) dropwise to the stirred suspension. Stir the mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.
-
To this solution, add a solution of 4-chloro-3-nitropyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford pure diethyl 2-(3-nitropyridin-4-yl)malonate.
Step 2: Synthesis of this compound
-
Dissolve the diethyl 2-(3-nitropyridin-4-yl)malonate (1.0 equivalent) obtained from the previous step in glacial acetic acid in a round-bottom flask.
-
To the stirred solution, add zinc dust (5-10 equivalents) portion-wise. The reaction is exothermic, so maintain the temperature below 60 °C using a water bath if necessary.
-
After the addition of zinc is complete, heat the reaction mixture to 100-110 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the excess zinc dust through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound as a solid.
Data Summary and Expected Results
| Parameter | Step 1: Condensation | Step 2: Reductive Cyclization |
| Reactants | 4-Chloro-3-nitropyridine, Diethyl malonate, NaH | Diethyl 2-(3-nitropyridin-4-yl)malonate, Zinc |
| Solvent | Anhydrous DMF | Glacial Acetic Acid |
| Temperature | 0 °C to Room Temperature | Room Temperature to 110 °C |
| Reaction Time | 12-16 hours | 2-4 hours |
| Typical Yield | 70-85% | 60-75% |
| Purification | Column Chromatography | Column Chromatography |
| Final Product Form | Solid | Solid |
Troubleshooting and Field-Proven Insights
-
Low Yield in Step 1: Ensure that all reagents and solvents are anhydrous, as sodium hydride reacts violently with water. The purity of the 4-chloro-3-nitropyridine is also crucial.
-
Incomplete Reaction in Step 2: The activity of the zinc dust can vary. If the reaction is sluggish, consider activating the zinc by washing it with dilute HCl, followed by water, methanol, and ether, and then drying under vacuum. The amount of zinc used can also be increased.
-
Purification Challenges: The final product may have some closely-eluting impurities. Careful column chromatography with a shallow solvent gradient is recommended for obtaining high purity. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can also be an effective final purification step.
-
Alternative Reducing Agents: While zinc in acetic acid is a classic and effective method, other reducing agents such as iron in acetic acid or catalytic hydrogenation (e.g., H2, Pd/C) can also be employed for the nitro group reduction.[2]
Safety Precautions
-
Sodium Hydride: Sodium hydride is a highly flammable and water-reactive solid. Handle it with extreme care in an inert atmosphere and away from any sources of moisture.
-
Solvents: DMF is a combustible liquid and a potential teratogen. Acetic acid is corrosive. Handle all solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Quenching: The quenching of reactions containing sodium hydride should be done slowly and carefully in an ice bath to control the exothermic reaction.
-
Hydrogen Gas: The reaction of sodium hydride with diethyl malonate produces hydrogen gas, which is flammable. Ensure adequate ventilation.
Conclusion
The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of this compound. By understanding the underlying reaction mechanisms and adhering to the detailed experimental procedures, researchers can efficiently produce this valuable building block for the advancement of their drug discovery and development programs.
References
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024-05-07). Google Search.
- The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. Google Search.
Sources
kinase inhibition assay protocol for ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Biochemical Kinase Inhibition Assay for Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Introduction
Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[1][3] The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.[4] this compound is a heterocyclic compound with a scaffold that has been explored in the context of kinase inhibition, with related pyrrolopyridine derivatives showing activity against various kinases.[5][6][7][8] This document provides a detailed protocol for determining the in vitro kinase inhibitory potential of this compound using the ADP-Glo™ Kinase Assay, a robust and versatile platform suitable for high-throughput screening and detailed kinetic analysis.[9][10][11]
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[9][12] This provides a direct measure of kinase activity. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[9][11]
Assay Principle and Workflow
The fundamental principle of this assay is to quantify the amount of ADP generated by a kinase. A decrease in ADP production in the presence of the test compound, this compound, indicates inhibition of the kinase.
Figure 1: General workflow of the kinase inhibition assay.
Materials and Reagents
Key Components
-
Kinase: Purified recombinant kinase of interest.
-
Kinase Substrate: Specific peptide or protein substrate for the chosen kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Test Compound: this compound.
-
ADP-Glo™ Kinase Assay Kit (Promega):
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP
-
-
Kinase Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: Optimal buffer conditions may vary depending on the kinase.[13]
-
DMSO: Dimethyl sulfoxide, for dissolving the test compound.
-
Multiwell Plates: White, opaque 96- or 384-well plates suitable for luminescence measurements.
-
Luminometer: Plate-reading luminometer.
Experimental Design and Optimization
Prior to screening this compound, it is crucial to optimize the assay conditions for the specific kinase of interest. This ensures a robust assay window and reliable data.
Kinase Titration
To determine the optimal enzyme concentration, a kinase titration should be performed. The goal is to find the kinase concentration that yields a luminescent signal corresponding to approximately 10-30% conversion of ATP to ADP within the linear range of the assay.
ATP Concentration
The concentration of ATP used in the assay can influence the apparent potency of ATP-competitive inhibitors. It is recommended to perform the initial screen at the Km value of ATP for the specific kinase. This allows for a standardized comparison of inhibitor potencies.
Detailed Protocol: IC₅₀ Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for a target kinase.
I. Reagent Preparation
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution of Test Compound: Perform a serial dilution of the test compound stock in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 11-point, 3-fold serial dilution).
-
Kinase Working Solution: Dilute the kinase to the pre-determined optimal concentration in kinase buffer.
-
Substrate/ATP Working Solution: Prepare a solution containing the kinase substrate and ATP at 2X the final desired concentration in kinase buffer.
II. Assay Procedure
The following procedure is based on a 384-well plate format.[14] Volumes can be adjusted for a 96-well format, maintaining the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[14]
| Step | Action | Volume per Well | Notes |
| 1 | Add diluted test compound or DMSO (vehicle control) to the appropriate wells. | 1 µL | This results in a final DMSO concentration of 5%. |
| 2 | Add the kinase working solution to all wells. | 2 µL | |
| 3 | Add the Substrate/ATP working solution to initiate the reaction. | 2 µL | The total reaction volume is 5 µL. |
| 4 | Incubate at room temperature. | - | The incubation time should be within the linear range of the reaction (e.g., 60 minutes).[15] |
| 5 | Add ADP-Glo™ Reagent . | 5 µL | This stops the kinase reaction and depletes the remaining ATP. |
| 6 | Incubate at room temperature for 40 minutes. | - | [15] |
| 7 | Add Kinase Detection Reagent . | 10 µL | This converts ADP to ATP and initiates the luminescence reaction. |
| 8 | Incubate at room temperature for 30-60 minutes. | - | [15] |
| 9 | Measure luminescence using a plate-reading luminometer. | - | An integration time of 0.5-1 second is a good starting point.[15] |
III. Controls
-
Positive Control (0% Inhibition): Kinase reaction with DMSO instead of the test compound.
-
Negative Control (100% Inhibition): Kinase reaction without kinase or with a known potent inhibitor.
Data Analysis
-
Calculate Percent Inhibition:
-
Generate IC₅₀ Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.
Figure 2: Workflow for data analysis to determine the IC₅₀ value.
Trustworthiness and Self-Validation
To ensure the integrity of the results, the following checks should be implemented:
-
Z'-factor: For each assay plate, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Reproducibility: Perform experiments in triplicate and repeat on different days to ensure the reproducibility of the IC₅₀ values.
-
Compound Interference: Test for potential interference of this compound with the luciferase enzyme by running a control experiment without the kinase.
Kinase Selectivity Profiling
To understand the specificity of this compound, it is recommended to screen it against a panel of diverse kinases.[16] This can be done initially at a single high concentration (e.g., 10 µM) to identify potential "hits". Follow-up IC₅₀ determinations should then be performed for any kinases that show significant inhibition. This will provide a selectivity profile and help to identify potential off-target effects.[4]
Conclusion
This application note provides a comprehensive and robust protocol for the initial biochemical characterization of the kinase inhibitory activity of this compound. By following these guidelines, researchers can obtain reliable and reproducible data on the potency and selectivity of this compound, which is a critical step in the drug discovery and development process.
References
-
Bio-protocol. ADP-Glo kinase assay. [Link]
- Unknown. ADP Glo Protocol. [No URL provided]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. [Link]
-
Creative Diagnostics. Kinase Activity Assay. [Link]
-
Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. [Link]
-
University College London. Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells. [Link]
-
ResearchGate. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. [Link]
-
PubMed. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. [Link]
- Sci-Hub. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. [No URL provided]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats.. [Link]
-
NCBI. Assay Development for Protein Kinase Enzymes. [Link]
-
INiTS. Cell-based test for kinase inhibitors. [Link]
- Unknown. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [No URL provided]
-
Epidemiology and Infectious Diseases. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. [Link]
-
Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
- Unknown. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [No URL provided]
-
Bio Molecular Systems. Kinase Assays with Myra. [Link]
-
MDPI. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
- Unknown. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [No URL provided]
-
Luceome Biotechnologies. Cell Based Kinase Assays. [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
- Unknown. (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [No URL provided]
- Unknown. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [No URL provided]
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. sci-hub.jp [sci-hub.jp]
- 7. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjeid.com]
- 8. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. promega.com [promega.com]
- 12. biomolecularsystems.com [biomolecularsystems.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
developing derivatives of ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate for SAR studies
Application Note: Strategic Development of Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate Derivatives for SAR
Introduction: The 6-Azaindole Advantage
The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold represents a high-value pharmacophore in modern drug discovery, often utilized as a bioisostere for indole and 7-azaindole (pyrrolo[2,3-b]pyridine).[1] While 7-azaindoles (e.g., Vemurafenib) are ubiquitous in kinase inhibition, the 6-azaindole isomer offers distinct physicochemical advantages:
-
Altered H-Bond Vectors: The pyridine nitrogen at position 6 (para to the pyrrole nitrogen) alters the hydrogen bond acceptor vector, potentially capturing unique interactions within the ATP-binding pocket of kinases (e.g., JAK, Aurora) or allosteric sites of GPCRs.[1]
-
Solubility & Basicity: The 6-nitrogen significantly modulates the pKa and lipophilicity (LogP), often improving aqueous solubility compared to the parent indole.
-
Metabolic Stability: Altering the nitrogen position can block metabolic soft spots prone to oxidation on the carbocyclic ring of indoles.
This guide details the strategic functionalization of This compound , a versatile building block where the C3-ester serves as a primary "warhead" vector, and the N1/C2 positions allow for tuning of steric and physicochemical properties.[1]
Strategic SAR Design Vectors
Effective SAR (Structure-Activity Relationship) exploration requires a multi-vector approach.[1] We define four zones of modification based on the starting material.
Caption: SAR Vector Map defining the four primary regions for chemical modification of the 6-azaindole scaffold.
Synthetic Workflows & Protocols
The following protocols are designed for parallel synthesis to generate a library of 20–50 compounds.
Module A: C3-Ester Hydrolysis & Amidation (The Primary Vector)
Rationale: The ethyl ester is a prodrug-like moiety. Converting it to secondary or tertiary amides introduces H-bond donors/acceptors essential for target engagement.
Step 1: Saponification The 6-azaindole ring is electron-deficient; hydrolysis requires careful monitoring to avoid decarboxylation under harsh acidic conditions.[1] Base-mediated hydrolysis is preferred.
-
Reagents: LiOH·H₂O (3.0 equiv), THF/H₂O (3:1).
-
Protocol:
-
Dissolve this compound (1.0 equiv) in THF.
-
Add aqueous LiOH solution dropwise at 0 °C.
-
Allow to warm to RT and stir for 4–6 h (Monitor by LCMS; look for [M+H] of acid).
-
Critical: Adjust pH to ~4–5 with 1N HCl to precipitate the carboxylic acid. Do not acidify below pH 3 to avoid protonating the pyridine nitrogen, which makes isolation difficult (zwitterion formation).
-
Filter the solid, wash with cold water/Et₂O, and dry under vacuum.
-
Step 2: Amide Coupling
-
Reagents: HATU (1.2 equiv), DIPEA (3.0 equiv), Diverse Amines (1.1 equiv), DMF.[1]
-
Protocol:
-
Dissolve the carboxylic acid intermediate in dry DMF (0.1 M).
-
Add DIPEA and stir for 5 min.
-
Add HATU; stir for 10 min to form the active ester.
-
Add the specific amine (R-NH₂).[1]
-
Stir at RT for 12 h.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (remove unreacted acid) and brine.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Module B: N1-Alkylation (Solubility & ADME)
Rationale: Unsubstituted azaindoles often have poor membrane permeability due to the H-bond donor. N-alkylation caps this position.
-
Reagents: NaH (60% dispersion, 1.2 equiv) or Cs₂CO₃ (2.0 equiv), Alkyl Halide (R-X), DMF.[1]
-
Protocol:
-
Dissolve starting ester in anhydrous DMF under Ar.
-
Cool to 0 °C. Add NaH portion-wise. (Evolution of H₂ gas observed).[1]
-
Stir for 30 min at 0 °C to ensure deprotonation (Solution turns yellow/orange).
-
Add Alkyl Halide dropwise.
-
Warm to RT and stir (1–3 h).
-
Quench: Carefully add ice water. Extract with EtOAc.
-
Note: For arylations, use CuI-catalyzed Ullmann coupling or Chan-Lam coupling (Cu(OAc)₂, Arylboronic acid), as NaH/Ar-X will not work.[1]
-
Module C: C2-Functionalization (Advanced SAR)
Rationale: Introducing a substituent at C2 restricts the conformational rotation of the C3-amide, potentially locking the molecule in a bioactive conformation.
-
Reagents: NBS (N-bromosuccinimide), DMF.[1]
-
Protocol:
-
Dissolve 6-azaindole ester in DMF.
-
Add NBS (1.05 equiv) at 0 °C.
-
Stir for 1 h. The electron-rich pyrrole ring directs halogenation selectively to C2 (or C3 if available, but C3 is blocked by the ester).
-
Isolate the C2-bromo derivative.
-
Diversification: Use the C2-Br intermediate in Suzuki-Miyaura coupling with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) to install aryl groups.[1]
-
Technical Data Summary
Table 1: Reaction Compatibility Matrix
| Reaction Type | Reagent System | Yield Potential | Critical Constraints |
| Saponification | LiOH / THF / H₂O | High (>90%) | Avoid pH < 3 during workup (Zwitterion risk).[1] |
| Amide Coupling | HATU / DIPEA | High (>85%) | Pyridine N may interfere if not hindered; use excess base.[1] |
| N-Alkylation | NaH / DMF | High (>80%) | Strictly anhydrous; NaH requires careful quenching.[1] |
| C2-Bromination | NBS / DMF | Mod (60-75%) | Control Temp < 0°C to prevent over-bromination on pyridine ring. |
| Suzuki Coupling | Pd(dppf)Cl₂ / K₂CO₃ | Mod (50-70%) | Requires degassed solvents; Pyridine N can poison Pd catalyst. |
Troubleshooting & Pitfalls
-
Regioselectivity (N1 vs Pyridine N):
-
Issue: Alkylating agents may occasionally quaternize the pyridine nitrogen (N6) instead of the pyrrole nitrogen (N1).[1]
-
Solution: Use NaH to ensure full deprotonation of the pyrrole N-H (pKa ~15), making it the superior nucleophile. Avoid neutral conditions where the pyridine N (pKa ~5) might compete.
-
-
Solubility of Intermediates:
-
Issue: The carboxylic acid intermediate (from Module A) is often insoluble in organic solvents and water (isoelectric point).[1]
-
Solution: Do not isolate the dry solid if possible. Perform the "telescoped" reaction: neutralize the hydrolysis mixture, evaporate THF, redissolve in DMF/DIPEA, and proceed immediately to coupling.
-
-
Purification of 6-Azaindoles:
-
Issue: These compounds streak on silica gel due to the basic pyridine nitrogen.
-
Solution: Add 1% Triethylamine or 1% NH₄OH to the DCM/MeOH eluent to sharpen peaks.
-
Visualizing the Synthetic Pathway
Caption: Divergent synthesis workflow for generating three distinct SAR series from the common ester precursor.
References
-
Yakhontov, L. N., & Prokopov, A. A. (1994).[1] Chemistry of the Azaindoles. Pharmaceutical Chemistry Journal.
- Context: Foundational review on the reactivity differences between 4-, 5-, 6-, and 7-azaindoles.
-
Popowycz, F., et al. (2024).[1] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
- Context: Specific review on the 6-azaindole scaffold, covering recent synthetic str
-
Song, J. J., et al. (2002).[1] Organometallic Methods for the Synthesis and Functionalization of Azaindoles. Chemical Society Reviews.[2]
-
Context: Authoritative guide on Palladium-catalyzed couplings (Suzuki, Buchwald) on the azaindole core.[1]
-
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for this compound.
- Context: Physicochemical data and vendor information for the starting m
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Note: Analytical Characterization of Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Executive Summary & Strategic Importance
Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate (commonly referred to as a 6-azaindole-3-carboxylate derivative ) represents a critical scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., JAK, c-Met).
The structural integrity of this molecule is often compromised by the formation of regioisomers during synthesis—specifically the [2,3-b] (7-azaindole) and [3,2-c] (5-azaindole) isomers. Because these isomers possess identical mass and similar polarity, standard LC-MS methods often fail to differentiate them.
This guide provides a definitive, self-validating analytical workflow to unequivocally characterize the [2,3-c] isomer, focusing on NMR coupling constants as the primary determinant of structural identity.
Structural Analysis & Isomer Differentiation
The core challenge is distinguishing the target 6-azaindole core from its isomers. We utilize the specific proton substitution pattern on the pyridine ring as the diagnostic fingerprint.
The "Isomer Trap": Structural Logic
-
Target (6-azaindole / [2,3-c]): The pyridine nitrogen is at position 6.[1][2][3] This leaves protons at positions 4, 5, and 7.[4]
-
Diagnostic Pattern: Two ortho-coupled protons (H4/H5) and one isolated singlet (H7).
-
-
Common Impurity (7-azaindole / [2,3-b]): The pyridine nitrogen is at position 7.
-
Diagnostic Pattern: Three adjacent protons (H4, H5, H6) forming an AMX or ABC coupling system.
-
-
Common Impurity (5-azaindole / [3,2-c]): The pyridine nitrogen is at position 5.
-
Diagnostic Pattern: Similar to the target (two doublets, one singlet), but the chemical shift environment differs significantly due to the proximity of the ester group.
-
Visual Logic: Isomer Decision Tree
Figure 1: Decision tree for distinguishing azaindole carboxylate isomers using 1H NMR.
Protocol 1: High-Resolution NMR Characterization
Objective: Definitive structural elucidation and regioisomer verification.
Experimental Parameters
-
Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic multiplets).
-
Solvent: DMSO-d6 (Required).[1]
-
Reasoning: Chloroform-d often leads to broadening of the NH signal and poor solubility for polar azaindoles. DMSO-d6 ensures the NH proton is visible (~12 ppm) and sharpens the aromatic signals.
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Temperature: 298 K.
Expected Spectral Data (Representative)
| Position | Shift ( | Multiplicity | Assignment Logic | |
| NH (1) | 12.0 – 12.5 | br s | - | Exchangeable pyrrole NH. |
| H2 | 8.20 – 8.35 | d or s | ~2.5 | Deshielded by adjacent N and ester; couples to NH. |
| H7 | 8.80 – 9.00 | s | - | Diagnostic: Most deshielded singlet; alpha to Pyridine N. |
| H5 | 7.60 – 7.80 | d | 5.5 | Beta to Pyridine N; couples with H4. |
| H4 | 8.00 – 8.15 | d | 5.5 | Deshielded by ester at C3; couples with H5. |
| OCH2 | 4.30 – 4.35 | q | 7.0 | Methylene of ethyl ester. |
| CH3 | 1.30 – 1.35 | t | 7.0 | Methyl of ethyl ester. |
Critical Validation Step
To certify the batch as the [2,3-c] isomer :
-
Confirm H7 appears as a sharp singlet (or very fine doublet due to long-range coupling) at the most downfield aromatic position (~9.0 ppm).
-
Confirm H4 and H5 appear as distinct doublets with an ortho-coupling constant (
Hz). -
Failure Mode: If you observe a triplet or double-doublet at ~7.0-7.5 ppm (H5 in 7-azaindole), the batch is the wrong isomer.
Protocol 2: UHPLC-MS/MS Purity Analysis
Objective: Quantify purity and identify potential hydrolysis byproducts (carboxylic acid).
Method Development Insight
Azaindoles are basic heterocycles. Using a neutral pH mobile phase often results in peak tailing due to interaction with silanols on the column. Acidic modification is mandatory to protonate the pyridine nitrogen, ensuring a sharp peak shape.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters BEH C18 or Agilent Zorbax Eclipse), 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Gradient | 5% B to 95% B over 5 minutes |
| Detection | UV (254 nm) and MS (ESI+) |
Mass Spectrometry Targets (ESI+)
| Species | Formula | Expected | Notes |
| Target Ester | 191.08 | Base peak. | |
| Acid Impurity | 163.05 | Result of hydrolysis (loss of ethyl). | |
| Dimer | - | 381.15 | [2M+H]+ often seen at high concentrations. |
Protocol 3: Solid State Identification (FT-IR)
Objective: Rapid batch-to-batch consistency check.
-
Technique: ATR-FTIR (Attenuated Total Reflectance).
-
Key Diagnostic Bands:
-
(NH): 3100 – 3300 cm
(Broad, strong). -
(C=O): 1690 – 1710 cm
(Strong ester carbonyl). -
(C=N/C=C): 1580 – 1620 cm
(Aromatic skeletal vibrations).
-
(NH): 3100 – 3300 cm
Comprehensive Analytical Workflow
The following diagram illustrates the sequence of operations required to release a batch of this compound for biological testing.
Figure 2: Standard Operating Procedure (SOP) workflow for azaindole characterization.
References
-
Synthesis and Reactivity of Azaindoles
-
NMR Differentiation of Isomers
- Title: Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class. (Detailed NMR discussion on N-substitution and ring assignments).
- Source: NIH / PubMed Central.
-
Link:[Link]
-
HPLC Method Development for Basic Heterocycles
- Title: Strategies for the separation of basic compounds in reversed-phase high-performance liquid chrom
- Source: Journal of Chrom
-
Link:[Link]
-
General Spectral Data (Azaindole Core)
-
Title: 6-Azaindole 1H NMR Spectrum.[1]
- Source: ChemicalBook / Spectral D
-
Link:
-
Sources
- 1. 6-Azaindole-3-carboxaldehyde | 25957-65-7 [chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
in vitro ADME profiling of pyrrolopyridine compounds
Application Note: Strategic In Vitro ADME Profiling of Pyrrolopyridine Scaffolds
Introduction: The Pyrrolopyridine Paradox
The pyrrolopyridine scaffold—particularly the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) isomer—has cemented its status as a "privileged structure" in medicinal chemistry. It serves as a bioisostere for the purine core of ATP, making it ubiquitous in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib).
However, this scaffold presents a distinct "Twin Peak" challenge in ADME profiling:
-
"Brick Dust" Solubility: The flat, planar heteroaromatic nature of the core facilitates strong
- stacking and high crystal lattice energy, often resulting in poor aqueous solubility. -
Metabolic Soft Spots: The electron-rich pyrrole ring is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to rapid clearance or the formation of reactive metabolites.
This guide outlines a targeted in vitro profiling strategy designed specifically to de-risk these liabilities early in the hit-to-lead phase.
Physicochemical Profiling: Breaking the Lattice
Before assessing biological fate, we must establish if the compound can exist in solution.[1] For pyrrolopyridines, thermodynamic solubility is often the rate-limiting step for oral absorption.
Protocol A: High-Throughput Kinetic Solubility (Nephelometry)
Rationale: Traditional equilibrium solubility takes days. Kinetic solubility mimics the precipitation risk upon entering the bloodstream from a DMSO stock.
Materials:
-
Test compounds (10 mM in DMSO).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Nephelometer (Laser-based turbidity detector).
Workflow:
-
Preparation: Prepare a serial dilution of the pyrrolopyridine compound in DMSO.
-
Spiking: Spike 2
L of DMSO stock into 198 L of PBS (Final DMSO concentration 1%) in a clear-bottom 96-well plate. -
Incubation: Shake at 600 rpm for 90 minutes at room temperature.
-
Readout: Measure forward light scatter.
-
Analysis: The solubility limit is defined as the concentration where light scatter exceeds the background (solvent blank) by 3-fold.
Data Interpretation:
| Classification | Solubility (
Metabolic Stability & Soft Spot Identification
Pyrrolopyridines are prone to oxidation at two distinct sites: the pyridine nitrogen (N-oxidation) and the C-2/C-3 positions of the pyrrole ring . Early identification of these "soft spots" is crucial to guide synthetic modification (e.g., blocking sites with Fluorine or Methyl groups).
Protocol B: Microsomal Stability with Metabolite ID (MetID)
Core Directive: Do not just measure intrinsic clearance (
Workflow Diagram (Graphviz):
Caption: Integrated workflow for determining intrinsic clearance and identifying metabolic soft spots in liver microsomes.
Detailed Protocol:
-
Reaction Mix: Pre-warm Human Liver Microsomes (HLM) (0.5 mg/mL protein) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Initiation: Add test compound (1
M final) and NADPH regenerating system (1 mM). -
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile containing an Internal Standard (e.g., Warfarin). -
Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins.
-
LC-MS/MS: Inject supernatant. Use a Triple Quadrupole for quantification (Parent loss) and a Q-TOF or Orbitrap for metabolite identification (Product ion scan).
Critical Insight - The "Aza-Shift" Effect: If metabolic stability is poor, consider the "Aza-shift." Moving the nitrogen from the 7-position (7-azaindole) to the 5- or 6-position often alters the electronic density of the ring, potentially reducing oxidation liability without destroying kinase binding affinity.
Permeability & Efflux (The Caco-2 Barrier)
Pyrrolopyridines are frequent substrates for P-glycoprotein (P-gp/MDR1). High efflux ratios (ER > 2) can severely limit oral bioavailability and blood-brain barrier (BBB) penetration.
Protocol C: Bi-Directional Caco-2 Permeability
System Validation:
-
Cell Line: Caco-2 (clone C2BBe1).
-
Culture Time: 21 days on Transwell® inserts to form a polarized monolayer with tight junctions.
-
Integrity Check: Transepithelial Electrical Resistance (TEER) must be > 300
.
Workflow:
-
Apical to Basolateral (A
B): Add compound (10 M) to the apical chamber (pH 6.5). Sample basolateral chamber (pH 7.4) at 60 and 120 min. -
Basolateral to Apical (B
A): Add compound to basolateral chamber. Sample apical chamber. -
Inhibition: If B
A transport is high, repeat the assay with Zosuquidar (2 M) or Verapamil (50 M) to confirm P-gp involvement.
Calculations:
Decision Tree (Graphviz):
Caption: Decision logic for interpreting Caco-2 permeability data for pyrrolopyridine candidates.
References
-
U.S. Food and Drug Administration (FDA). (2020).[3] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.[Link]
-
Wu, P., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[4] Journal of Medicinal Chemistry, 65(1), 281–302. (Demonstrates metabolic soft spot optimization of the 7-azaindole scaffold). [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. ScienceDirect. [Link]
-
Artursson, P., et al. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews. [Link]
Sources
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. diva-portal.org [diva-portal.org]
- 3. 2020 FDA Drug-drug Interaction Guidance: A Comparison Analysis and Action Plan by Pharmaceutical Industrial Scientists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in the synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Welcome to the technical support center for the synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the common challenges encountered during the synthesis of this valuable heterocyclic building block.
The synthesis of this compound, a key intermediate for various pharmacologically active compounds, can be a challenging process, often plagued by low yields. This guide provides a structured approach to identifying and resolving common issues, drawing from established synthetic methodologies and field-proven insights.
Troubleshooting Guide: Addressing Low Yield and Impurities
This section is organized in a question-and-answer format to directly address specific problems you may encounter during the synthesis. The primary synthetic route discussed is a modified Leimgruber-Batcho approach, which is a common and effective method for this class of compounds.
Q1: My initial condensation of 4-chloro-3-nitropyridine with diethyl malonate is giving a very low yield of the desired diethyl 2-((3-nitropyridin-4-yl)malonate. What are the likely causes and how can I improve it?
Low yield in the initial condensation step is a frequent bottleneck. The reaction involves the nucleophilic aromatic substitution of the chlorine atom by the enolate of diethyl malonate. Several factors can impede this process.
Potential Causes and Solutions:
-
Inefficient Deprotonation of Diethyl Malonate: The pKa of diethyl malonate is approximately 13. Incomplete deprotonation will result in a low concentration of the active nucleophile.
-
Solution: Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for this transformation. Ensure the NaH is fresh and handled under strictly anhydrous conditions. The reaction should be performed in a dry, aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Allow sufficient time for the deprotonation to complete before adding the nitropyridine. You can monitor the cessation of hydrogen gas evolution as an indicator.
-
-
Side Reactions of the Nitropyridine: The electron-deficient nature of the 4-chloro-3-nitropyridine ring makes it susceptible to attack by other nucleophiles.
-
Solution: Ensure your reaction is free from water and other nucleophilic impurities. The reaction temperature should be carefully controlled. While some heating may be necessary to drive the reaction to completion, excessive temperatures can lead to decomposition and the formation of tarry byproducts. A temperature range of 50-80°C is a good starting point for optimization.
-
-
Reversibility of the Reaction: Although generally favorable, under certain conditions, the reaction can be reversible.
-
Solution: Using a slight excess (1.1-1.2 equivalents) of diethyl malonate and the base can help drive the equilibrium towards the product.
-
Experimental Protocol: Optimized Condensation
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) and wash with anhydrous hexanes to remove the oil.
-
Add anhydrous DMF and cool the suspension to 0°C.
-
Slowly add diethyl malonate (1.2 eq.) dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of 4-chloro-3-nitropyridine (1.0 eq.) in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Q2: The reductive cyclization of my diethyl 2-((3-nitropyridin-4-yl)malonate intermediate is resulting in a complex mixture of products and a low yield of the desired this compound. What is going wrong?
The reductive cyclization is a critical step where the nitro group is reduced to an amine, which then undergoes an intramolecular condensation with one of the ester groups to form the pyrrole ring. This step is sensitive to the choice of reducing agent and reaction conditions.
Potential Causes and Solutions:
-
Choice of Reducing Agent: Different reducing agents have varying activities and selectivities, which can significantly impact the outcome.
-
Catalytic Hydrogenation (e.g., Pd/C, H₂): This is a clean and effective method. However, over-reduction of the pyridine ring can occur under harsh conditions (high pressure or temperature). The catalyst can also be poisoned by impurities.
-
Optimization: Use a 5-10% Pd/C catalyst. Ensure the substrate is pure to avoid catalyst poisoning. Typical conditions are 1-3 atm of H₂ in a solvent like ethanol or ethyl acetate at room temperature.
-
-
Metal/Acid Reduction (e.g., Fe/AcOH, SnCl₂/HCl, Zn/AcOH): These are robust and cost-effective methods. However, the strongly acidic conditions can lead to hydrolysis of the ester group or other acid-catalyzed side reactions. The workup can also be challenging due to the formation of metal salts.[1]
-
Optimization: Iron in acetic acid is a common choice. The reaction is typically heated to reflux. Careful neutralization during workup is crucial. Tin(II) chloride is another effective reagent, often used in ethanol.
-
-
Transfer Hydrogenation (e.g., Ammonium formate, Pd/C): This method avoids the need for a pressurized hydrogen atmosphere and can be milder.
-
Optimization: Use a source of hydrogen like ammonium formate or cyclohexene in the presence of a palladium catalyst.
-
-
-
Incomplete Cyclization: The intermediate amino-diester may be stable under certain conditions and not cyclize efficiently.
-
Solution: The cyclization is often promoted by heating. In some cases, the addition of a mild acid or base after the reduction can facilitate the ring closure.
-
-
Formation of Side Products: Incomplete reduction can lead to nitroso or hydroxylamino intermediates, which can undergo side reactions. Dimerization or polymerization of the reactive intermediates can also occur.
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Typical Conditions | Pros | Cons |
| H₂, Pd/C | 1-3 atm H₂, EtOH, RT | Clean reaction, easy workup | Potential for over-reduction, catalyst poisoning |
| Fe, Acetic Acid | Reflux | Inexpensive, robust | Harsh acidic conditions, difficult workup |
| SnCl₂, HCl | EtOH, Reflux | Effective for nitro group reduction | Strongly acidic, metal waste |
| Zn, Acetic Acid | Reflux | Readily available | Acidic conditions, potential for side reactions |
Experimental Protocol: Reductive Cyclization using Catalytic Hydrogenation
-
Dissolve diethyl 2-((3-nitropyridin-4-yl)malonate (1.0 eq.) in ethanol in a hydrogenation vessel.
-
Add 10% Palladium on carbon (5-10 mol% Pd).
-
Purge the vessel with hydrogen gas and maintain a positive pressure (1-3 atm).
-
Stir the reaction vigorously at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Q3: I am struggling with the purification of the final product, this compound. Column chromatography on silica gel gives poor recovery and streaking. What are my options?
Azaindoles, like the target compound, can be challenging to purify by standard silica gel chromatography due to their basic nitrogen atoms, which can interact strongly with the acidic silica surface, leading to tailing and even decomposition.
Troubleshooting Purification:
-
Deactivation of Silica Gel: The acidic nature of silica gel is often the culprit.
-
Solution: Prepare a slurry of silica gel in your chosen eluent containing 1-2% triethylamine or ammonia. This will neutralize the acidic sites on the silica surface and improve the chromatography.
-
-
Alternative Stationary Phases: If deactivation is insufficient, consider other stationary phases.
-
Solution: Neutral or basic alumina can be an excellent alternative to silica gel for the purification of basic compounds. Reversed-phase (C18) chromatography is another option if the compound and impurities have suitable solubility in common reversed-phase solvents (e.g., acetonitrile/water or methanol/water).
-
-
Recrystallization: If the crude product is sufficiently pure (>80-90%), recrystallization can be a highly effective purification method.
-
Solution: Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then add a co-solvent in which it is poorly soluble (e.g., hexanes, water) until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
Recommended Chromatography Conditions:
-
Stationary Phase: Silica gel pre-treated with 1% triethylamine in the eluent, or neutral alumina.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. For example, start with 20% ethyl acetate in hexanes and gradually increase the polarity.
Frequently Asked Questions (FAQs)
Q: What is the overall expected yield for this two-step synthesis? A: The overall yield can vary significantly depending on the optimization of each step. A well-optimized synthesis can achieve yields in the range of 40-60%. However, initial attempts may result in lower yields.
Q: Can I use a different starting material, such as 4-hydroxy-3-nitropyridine? A: While possible, using 4-hydroxy-3-nitropyridine would require a different synthetic strategy, likely involving the conversion of the hydroxyl group to a better leaving group before condensation with diethyl malonate. 4-Chloro-3-nitropyridine is generally a more direct and commercially available starting material for this route.
Q: How can I confirm the structure of my final product? A: The structure of this compound can be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the pyrrolopyridine ring system, as well as the ethyl ester group.
Q: Are there any specific safety precautions I should take during this synthesis? A: Yes. Sodium hydride is a highly flammable and water-reactive solid. It should be handled with extreme care under an inert atmosphere. Catalytic hydrogenation involves the use of flammable hydrogen gas and should be performed in a well-ventilated fume hood with appropriate safety measures. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizing the Synthesis and Troubleshooting
To better understand the synthetic process and potential pitfalls, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.
Reaction Mechanism
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
-
Tzvetkov, N. T.; Müller, C. E. Facile Synthesis of 5-Amino- and 7-Amino-6-Azaoxindole Derivatives. Tetrahedron Lett.2012 , 53 (42), 5597–5601. [Link]
Sources
Technical Support Center: Solubilization Strategies for Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Executive Summary & Compound Profile
Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate (a 6-azaindole derivative) presents a classic "brick dust" challenge in biological assays: it possesses a planar, aromatic scaffold favoring strong
While the pyridine nitrogen offers a handle for protonation, the presence of the ethyl ester introduces a hydrolytic liability.[1] Your primary technical challenge is not just dissolving the powder, but preventing "crash-out" (precipitation) upon dilution into aqueous media while avoiding ester hydrolysis.
Physicochemical Snapshot
| Property | Characteristic | Implication for Assays |
| Scaffold | 6-Azaindole (Pyrrolo[2,3-c]pyridine) | High planarity; strong intermolecular stacking forces reduce aqueous solubility.[1] |
| Functional Group | Ethyl Ester (C3 position) | Lipophilic (LogP increase); susceptible to hydrolysis by esterases (in FBS) or pH extremes.[1] |
| pKa (Pyridine N) | ~5.0 - 6.0 (Estimate) | Weakly basic.[1] Protonation aids solubility but requires acidic pH (risk to ester).[1] |
| pKa (Pyrrole NH) | >16 | Very weak acid.[1] Deprotonation requires high pH (incompatible with cell physiology).[1] |
Master Stock Preparation (The "Dissolve" Phase)
Objective: Create a stable, high-concentration master stock free of micro-aggregates.
Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)
Do not use Ethanol or Methanol for master stocks if long-term storage is required; they are hygroscopic, and introduced water will accelerate ester hydrolysis.[1]
Protocol:
-
Weighing: Weigh the compound into a glass vial (avoid plastics initially to prevent leaching).
-
Calculation: Target a concentration of 10 mM to 50 mM .
-
Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.[1] If particulates remain, sonicate at 35-40 kHz for 5 minutes.
-
QC Check: Visually inspect against a dark background.[1] The solution must be perfectly clear.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C under desiccated conditions.
Aqueous Transition Strategies (The "Stabilize" Phase)
This is the critical failure point. Direct addition of high-concentration DMSO stock to cell media often causes immediate precipitation (the "DMSO Shock").[1]
Strategy A: The Intermediate Dilution (Standard)
Best for: Standard IC50 assays where compound concentration is < 10 µM.[1]
Instead of pipetting 1 µL of stock directly into 1 mL of media, use an intermediate step to lower the kinetic energy barrier of mixing.
-
Step 1: Dilute 10 mM DMSO stock 1:10 into pure DMSO (creates 1 mM working stock).
-
Step 2: Dilute 1 mM working stock 1:10 into PBS containing 0.1% BSA (creates 100 µM, 10% DMSO).
-
Why BSA? Albumin acts as a "sink" to bind lipophilic molecules, preventing aggregation.[1]
-
-
Step 3: Dilute the Step 2 solution 1:100 into cell culture media.
-
Final: 1 µM compound, 0.1% DMSO.[1]
-
Strategy B: Cyclodextrin Complexation (The "Rescue" Method)
Best for: High concentration assays (> 10 µM) or in vivo studies.
Hydroxypropyl-
Protocol:
-
Prepare a 20% (w/v) HP-
-CD stock solution in PBS or water.[1] Filter sterilize (0.22 µm). -
Add your DMSO master stock to this CD solution with vigorous vortexing.
-
Incubate at 37°C with shaking for 30 minutes to allow equilibrium complexation.
-
Dilute this complex into your final assay media.[1]
Visualization: Solubilization Decision Tree
Caption: Decision logic for solubilizing this compound based on assay concentration requirements.
The Hidden Variable: Chemical Stability[1]
Warning: The "ethyl carboxylate" moiety is an ester.[1] In biological media containing Fetal Bovine Serum (FBS), carboxylesterases are active.[1]
If your assay runs for >24 hours, you may not be testing the ethyl ester, but rather the hydrolyzed carboxylic acid metabolite (1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid). This acid is likely highly soluble at pH 7.4 (as a carboxylate anion) but may have completely different biological activity.[1]
Experimental Verification (LC-MS Check)
Before running a long-term assay, perform a stability check:
-
Spike compound (1 µM) into complete media (with FBS) and serum-free media.[1]
-
Incubate at 37°C.
-
Take aliquots at 0h, 6h, and 24h.
-
Precipitate proteins with cold acetonitrile and analyze supernatant by LC-MS.[1]
-
Pass Criteria: >80% parent compound remaining at 24h.
Caption: Hydrolysis pathway of the ethyl ester in biological media, leading to the formation of the carboxylic acid metabolite.
Troubleshooting & FAQ
Q1: The compound precipitates immediately when I add the DMSO stock to the cell media.
A: You are experiencing "kinetic crash-out."[1] The local concentration at the pipette tip exceeds the solubility limit before diffusion can occur.[1]
-
Fix: Do not add 100% DMSO stock to media. Use the Intermediate Dilution method (see Section 3). Dilute the stock 1:10 or 1:20 in PBS or media without serum first, vortex rapidly, and then add to the final vessel. Alternatively, use HP-
-CD.[1]
Q2: Can I use acid to dissolve it? The pyridine nitrogen is basic.[1]
A: Technically, yes, HCl would protonate the pyridine nitrogen (forming a pyridinium salt) and improve solubility.[1] However, we strongly advise against this. Acidic conditions catalyze the hydrolysis of the ethyl ester to the carboxylic acid.[1] Stick to neutral pH strategies (DMSO/Cyclodextrins) to preserve the chemical integrity of your molecule.[1]
Q3: My IC50 shifts significantly between a 1-hour assay and a 48-hour assay.
A: This suggests either precipitation or degradation.[1]
-
Precipitation: The effective concentration drops over time as crystals form.[1] Check the well bottom with a microscope.[1]
-
Degradation: The ester is hydrolyzing.[1][2][3][4] If the acid metabolite is less active, your IC50 will appear to increase (potency loss).[1] Perform the LC-MS stability check described in Section 4.
Q4: What is the maximum DMSO concentration I can use?
A: For most mammalian cell lines (e.g., HEK293, HeLa, CHO), keep final DMSO < 0.5% (v/v).[1] Primary cells and neurons are more sensitive; keep DMSO < 0.1%.[1] If you need higher concentrations to keep the compound soluble, you must switch to a cyclodextrin-based vehicle.[1]
References
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Chapter on Solubility and Instability in Plasma.[1]
-
Way, L. (2016).[1] DMSO limits in biological assays (Consensus Data). ResearchGate Technical Discussions.
-
PubChem. (n.d.).[1] this compound Compound Summary. (General scaffold properties)
Sources
preventing degradation of ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate during storage
Product: Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
CAS: 67058-73-5 Synonyms: 6-Azaindole-3-carboxylic acid ethyl ester
Executive Summary
You are accessing the technical repository for This compound .[1][2] As a Senior Application Scientist, I have compiled this guide to address the specific stability challenges associated with 6-azaindole esters. While this compound is a robust intermediate for kinase inhibitor synthesis, it possesses specific vulnerabilities—primarily ester hydrolysis and oxidative discoloration —that can compromise downstream yields if storage protocols are ignored.
This guide moves beyond generic advice, providing a mechanistic understanding of why degradation occurs and how to prevent it using self-validating storage systems.
Part 1: The Stability Matrix (The "Why")
To prevent degradation, one must understand the molecular vulnerabilities. This compound features a 6-azaindole core fused with an ethyl ester .
-
Hydrolytic Instability (Moisture Sensitivity): The ethyl ester at position 3 is susceptible to hydrolysis, converting the active ester into the corresponding carboxylic acid (1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid). This reaction is catalyzed by ambient moisture and trace acidity/basicity on glass surfaces.
-
Consequence: Loss of reactivity in nucleophilic substitutions; change in solubility profile.
-
-
Oxidative Degradation (Air/Light Sensitivity): The electron-rich pyrrole ring and the pyridine nitrogen are prone to photo-oxidation and N-oxide formation upon prolonged exposure to air and UV light.
-
Consequence: Sample turns from off-white to yellow/brown; formation of complex impurities that are difficult to remove via recrystallization.
-
Visualizing the Degradation Pathways
Figure 1: Mechanistic pathways showing the conversion of the parent ester into hydrolytic and oxidative degradants.
Part 2: Storage Protocol (The "How")
Do not rely on standard "shelf storage." Implement this Self-Validating Storage System to ensure compound integrity over 12+ months.
Optimal Conditions Table
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use) | Low temperature kinetically inhibits ester hydrolysis and slows oxidative radical formation. |
| Atmosphere | Argon or Nitrogen | Displaces O₂ and moisture. Argon is heavier than air and provides a better "blanket" for solid powders. |
| Container | Amber Glass Vial | Blocks UV light (290–450 nm) which catalyzes azaindole oxidation. |
| Seal | Teflon-lined Cap + Parafilm | Teflon prevents leaching of plasticizers; Parafilm creates a secondary moisture barrier. |
| Desiccant | Silica Gel (Secondary) | Store the vial inside a secondary jar containing desiccant packets to maintain local humidity <10%. |
Protocol: The "Double-Containment" Method
-
Primary: Place the compound in an amber glass vial with a Teflon-lined screw cap. Purge the headspace with Argon gas for 10 seconds before sealing.
-
Secondary: Place the primary vial inside a larger jar or resealable barrier bag containing a silica gel packet.
-
Storage: Store the entire assembly in a -20°C freezer.
-
Thawing: CRITICAL: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, accelerating hydrolysis.
Part 3: Troubleshooting & FAQs
This section addresses specific observations you may encounter in the lab.
Q1: My sample has turned from white to light yellow. Is it still usable?
-
Diagnosis: This indicates early-stage oxidation (formation of N-oxides or conjugated oligomers).
-
Action:
-
Check purity via LC-MS. If purity is >95%, the yellow color is likely a trace impurity (chromophore) with high extinction coefficient.
-
Purification: Dissolve in minimal ethyl acetate and filter through a small pad of silica gel or activated charcoal to remove the colored polar impurities. Recrystallize if necessary.
-
Prevention: Ensure light protection and inert gas headspace for future storage.
-
Q2: The 1H NMR spectrum shows a broad singlet around 11-13 ppm and loss of the ethyl quartet/triplet. What happened?
-
Diagnosis: Hydrolysis has occurred.[3] The ethyl ester (quartet ~4.3 ppm, triplet ~1.3 ppm) has cleaved to form the free carboxylic acid (broad -COOH peak >11 ppm) and ethanol.
-
Action:
-
This is irreversible in storage. You must re-esterify the compound using Ethanol/H₂SO₄ or discard if high purity is required for stoichiometry.
-
Root Cause: The vial was likely opened while cold, or the seal was compromised in a humid freezer.
-
Q3: Can I store this compound in DMSO or DMF stock solutions?
-
Recommendation: No, not for long periods.
-
Reasoning: DMSO is hygroscopic and can act as an oxidant (Swern-type reactivity) over time. Esters in wet DMSO/DMF hydrolyze faster than in solid state.
-
Best Practice: Prepare fresh solutions immediately before use. If storage is unavoidable, store at -80°C in single-use aliquots to avoid freeze-thaw cycles.
Part 4: Quality Control (QC) Validation Workflow
Before committing this intermediate to a high-value synthesis, validate its integrity using this logic flow.
Figure 2: Decision tree for validating compound purity prior to experimental use.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 21819001, this compound. Retrieved February 15, 2026, from [Link]
Sources
Introduction: Navigating the "Privileged but Problematic" Scaffold
Azaindole Synthesis Support Hub Current Status: Online | Senior Application Scientist: Dr. Aris Thorne
Welcome to the technical support center for pyrrolopyridine (azaindole) functionalization. You are likely here because 7-azaindole (and its isomers) is a "privileged scaffold" in kinase inhibitor discovery (e.g., Vemurafenib), yet it behaves like a synthetic minefield.[1]
Unlike indole, the azaindole core possesses an electron-deficient pyridine ring fused to an electron-rich pyrrole.[1] This "push-pull" electronic character creates unique reactivity profiles that often defy standard indole logic.[1] This guide addresses the three most frequent support tickets we receive: regioselectivity failures, catalyst poisoning during cross-coupling, and sluggish electrophilic substitution.[1]
Module 1: Regiocontrol in N-Functionalization
User Query: "I tried to alkylate N1 using standard conditions, but I'm seeing mixtures or reaction at the pyridine nitrogen (N7). How do I lock selectivity?"
The Technical Reality: Azaindoles are ambident nucleophiles.
-
N1 (Pyrrole Nitrogen): pKa ~15.8 (in DMSO). It is the site of deprotonation under basic conditions.[2]
-
N7 (Pyridine Nitrogen): pKa ~4.6 (conjugate acid). It is a basic site prone to quaternization with strong electrophiles or under neutral conditions.
Troubleshooting Protocol:
| Variable | Recommendation | Mechanistic Rationale |
| Base Selection | NaH or LiHMDS (Avoid carbonates for difficult cases) | Strong bases fully deprotonate N1, creating the azaindolyl anion. The negative charge is delocalized, but the N1 site becomes the hardest nucleophile, favoring reaction with alkyl halides. |
| Solvent | DMF or DMAc | Polar aprotic solvents dissociate the N-Metal ion pair, increasing the nucleophilicity of the N1 anion. |
| Electrophile | Alkyl Halides vs. Tosylates | Soft electrophiles may occasionally favor N7 (kinetic control). Ensure thermodynamic control by allowing longer reaction times if rearrangement is possible. |
| Alternative | Mitsunobu Reaction | For alkylation with alcohols, Mitsunobu conditions (PPh3/DIAD) exclusively target N1 due to the pKa-driven protonation of the betaine intermediate. |
Visual Workflow: N-Alkylation Decision Tree
Caption: Logic flow determining regioselectivity between N1 (pyrrole) and N7 (pyridine) based on reaction pH and charge state.
Module 2: Overcoming "The Pyridine Problem" in Cross-Coupling
User Query: "My Suzuki/Buchwald coupling works on indole but stalls completely on 4-chloro-7-azaindole. The catalyst turns into a black precipitate immediately."
The Technical Reality: The exposed nitrogen (N7) in azaindoles is a potent σ-donor. It coordinates to the Palladium (Pd) center, displacing phosphine ligands and forming stable, unreactive Pd-complexes (catalyst poisoning).[1] This is particularly acute in oxidative addition steps.
Troubleshooting Protocol:
-
The "Precatalyst" Solution (Gold Standard): Do not use Pd(OAc)₂ or Pd₂dba₃ + Ligand. The induction period allows N7 coordination.
-
Recommendation: Use Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G4).[1] These contain the ligand pre-bound and activate only upon base exposure, rapidly entering the catalytic cycle before N7 can interfere.
-
-
Ligand Selection: Use bulky biaryl phosphine ligands.
-
For Amination:RuPhos or BrettPhos .
-
For Suzuki:XPhos or CataCXium A .
-
Why? The steric bulk prevents the Pd center from coordinating to the planar azaindole nitrogen.
-
-
The N-Oxide Bypass: If direct coupling fails, oxidize N7 to the N-oxide (using mCPBA) before coupling. The N-oxide is less coordinating to Pd(0).
-
Post-reaction: Reduce back to N7 using PCl₃ or Fe/NH₄Cl.
-
Visual Mechanism: Catalyst Poisoning vs. Active Cycle
Caption: The competition between productive catalysis (green path) and N7-mediated catalyst death (red path).
Module 3: Electrophilic Aromatic Substitution (SEAr) - The C3 Challenge
User Query: "I cannot get bromine to install at C3. NBS/DMF works for indole in 1 hour; my 7-azaindole is unreacted after 24 hours."
The Technical Reality: The pyridine ring exerts a strong electron-withdrawing effect (inductive and mesomeric), significantly deactivating the pyrrole ring toward electrophiles. The relative reactivity order is: Indole > 4-azaindole > 5-azaindole > 6-azaindole > 7-azaindole.[1]
Troubleshooting Protocol:
-
Scenario A: Halogenation (Br/I)
-
Standard: NBS/DMF is often insufficient.
-
Enhanced: Use NIS (or NBS) in CH₂Cl₂ with 1.1 eq. of KOH or TBAI (Tetrabutylammonium iodide) as a catalyst.
-
Mechanism:[1][2][3][4][5] The base deprotonates N1, creating the azaindolyl anion, which is much more electron-rich (HOMO raised) and reactive toward the electrophile than the neutral species.
-
-
Scenario B: Acylation/Formylation (Vilsmeier-Haack) [1]
-
Issue: Standard POCl₃/DMF often fails or targets N1.
-
Solution: Friedel-Crafts variants usually require pre-activation.[1]
-
Alternative: Use the Reissert-Henze strategy.[6] Form the N-oxide, which activates the ring for nucleophilic attacks, or use the N-oxide to direct C-H functionalization, then reduce.[1]
-
Comparative Reactivity Table: Halogenation Conditions
| Substrate | Reagent System | Time | Yield | Notes |
| Indole | NBS, DMF, RT | 1 h | >90% | Standard SEAr |
| 7-Azaindole | NBS, DMF, RT | 24 h | <10% | Ring deactivated |
| 7-Azaindole | NBS, KOH (1.1 eq), DCM | 2 h | 85% | Anionic activation required |
| 7-Azaindole | I₂, KOH, DMF | 3 h | 92% | Iodination via anion |
Module 4: Advanced C-H Functionalization
User Query: "How do I functionalize C2 or C6 selectively? I want to avoid halogenation-coupling sequences."
The Technical Reality: Direct C-H activation is powerful but requires directing groups to override the natural C3 preference (for electrophiles) or C6 preference (for nucleophiles).
-
C2-Arylation: Requires a Directing Group (DG) on N1.
-
Protocol: Use a Pyridyl or Acetyl protecting group on N1. Rh(III) catalysis will direct activation to C2.
-
-
C6-Functionalization (Minisci-type):
-
Protocol: Radical alkylation. 7-azaindole is electron-rich enough to react with nucleophilic radicals if protonated, but often requires N-oxide activation .[1]
-
Workflow: 7-Azaindole
mCPBAngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> 7-Azaindole-N-oxide Minisci Reaction (Alkyl radical) C6-Alkyl-7-azaindole-N-oxide Reduction.
-
References
-
Song, J. J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles."[1] Chemical Society Reviews, 2007.[1] Link
-
L'Heureux, A., et al. "Synthesis of Functionalized 7-Azaindoles via Directed Ortho-Metalations."[1][6] Tetrahedron Letters, 2004.[1][6] Link[1]
-
Park, K., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[1] Organic Letters, 2011.[1] Link[1]
-
Wang, X., et al. "Regioselective Bromination of 7-Azaindoles."[1] Journal of Organic Chemistry, 2014. Link[1]
-
Ye, N., et al. "7-Azaindoles as Privileged Scaffolds in Drug Discovery."[1] Expert Opinion on Drug Discovery, 2009.[1] Link[1]
-
Mondal, K., et al. "Regioselective C-H Functionalization of 7-Azaindoles."[1] ChemistrySelect, 2018.[1] Link[1]
Sources
- 1. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Suzuki Coupling of Bromo-Pyrrolopyridines
Status: Operational | Ticket Type: Reaction Optimization | Priority: High
Introduction: The Azaindole Challenge
Welcome to the technical support hub for bromo-pyrrolopyridines (often referred to as azaindoles). If you are here, your reaction likely failed.
Why this substrate is difficult: Pyrrolopyridines are "amphoteric" in terms of electronic demand. The pyridine ring is electron-deficient (pulling density), while the pyrrole ring is electron-rich (pushing density). This creates a schizophrenic electronic environment that complicates the standard Suzuki catalytic cycle:
-
Catalyst Poisoning: The indolic N-H is acidic (
). Under basic Suzuki conditions, it deprotonates to form an azaindolyl anion, which binds tightly to Palladium (Pd), shutting down the catalytic cycle. -
Protodeboronation: If you are coupling with heteroaryl boronic acids (e.g., 2-pyridyl), the basic conditions often hydrolyze the C-B bond faster than the transmetalation step occurs.
-
Positional Sensitivity: A 4-bromo-7-azaindole reacts vastly differently than a 5-bromo-7-azaindole due to their relationship with the pyridine nitrogen.
Module 1: Diagnostic Flowchart
Before changing reagents, run your failed reaction through this logic gate to identify the root cause.
Figure 1: Diagnostic logic for identifying failure modes in azaindole cross-couplings.
Module 2: The Hardware (Catalyst & Reagent Selection)
Do not use generic conditions. Select your "hardware" based on the specific difficulty of your coupling.
Tier 1: The "Workhorse" System
Use for: Protected azaindoles + Phenyl/Electron-Rich Boronic Acids.
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃
-
Temp: 80–100 °C
-
Why: The dppf ligand has a large bite angle, promoting reductive elimination. It is robust but lacks the power for sterically hindered or highly electron-deficient couplings.
Tier 2: The "Problem Solver" System (Buchwald G3/G4)
Use for: Unprotected azaindoles, Heteroaryl-Heteroaryl couplings, or Sterically hindered sites (C4).
-
Catalyst: XPhos Pd G3 or AdBrettPhos Pd G3 (2–5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: THF/Water (10:1) or n-Butanol
-
Why:
-
Precatalyst Activation: G3 precatalysts activate without reducing agents, preventing induction periods.
-
Ligand (XPhos): The bulky biaryl phosphine prevents the azaindolyl anion from binding to the Pd center (steric shielding) and accelerates oxidative addition into electron-rich rings.
-
Comparative Data: Ligand Performance
Substrate: 4-bromo-7-azaindole (Unprotected) + Phenylboronic acid
| Catalyst System | Yield | Status | Analysis |
| Pd(PPh₃)₄ / Na₂CO₃ | <10% | CRITICAL FAILURE | Phosphine dissociation leads to N-coordination poison. |
| Pd(dppf)Cl₂ / K₂CO₃ | 35-50% | UNSTABLE | Moderate success, but stalls due to catalyst death. |
| XPhos Pd G3 / K₃PO₄ | >90% | OPTIMAL | Steric bulk of XPhos prevents N-poisoning. |
| Pd(OAc)₂ / SPhos | 80-85% | ACCEPTABLE | SPhos is excellent, but G3 precatalysts are more consistent. |
Module 3: Troubleshooting FAQs
Ticket #001: "My starting material is recovered, and the catalyst turned black immediately."
Diagnosis: Catalyst Poisoning via N-H Deprotonation. Mechanism: The base deprotonates the azaindole N-H. This nitrogen is a competent ligand. It displaces your phosphine ligand, forming a stable [Pd(Azaindole)₂] species that cannot undergo oxidative addition. Solution:
-
Protect the Nitrogen: Install a Boc, SEM, or Tosyl group. This removes the acidity and the coordination ability.
-
Switch to Buchwald G3: If you must run unprotected, use XPhos Pd G3 . The ligand is too bulky to allow the azaindole anion to coordinate to the Palladium.
Ticket #002: "The halide is unreacted, but the boronic acid has vanished."
Diagnosis: Rapid Protodeboronation. Context: Common with 2-pyridyl, 2-thiazolyl, or electron-deficient boronic acids. Solution:
-
Remove Water: Switch to anhydrous conditions. Use Dioxane (anhydrous) and Cs₂CO₃ (solid) .
-
MIDA Boronates: Switch from boronic acid to a MIDA boronate ester.[4] These release the active boron species slowly, keeping the concentration low and preventing hydrolysis.[4]
-
Copper Effect: Add CuCl (1.0 equiv). This mediates a "Liebeskind-Srogl" type mechanism that can bypass the slow transmetalation of heteroaryl boronates.
Ticket #003: "Regioselectivity: 4-Bromo vs. 5-Bromo reactivity?"
Technical Insight:
-
4-Bromo-7-azaindole: The C4 position is para to the pyridine nitrogen. It is highly electron-deficient.
-
Pros: Very fast Oxidative Addition.
-
Cons: The C-Br bond is labile; prone to hydrolysis (forming the pyridone) if the reaction runs too long in water.
-
-
5-Bromo-7-azaindole: The C5 position is meta to the pyridine nitrogen.
-
Pros: Stable.[5]
-
Cons: Slower Oxidative Addition. Requires a more active catalyst (e.g., AdBrettPhos or tBuXPhos) to push the reaction to completion.
-
Module 4: Standard Operating Procedures (SOPs)
SOP-A: The "High Difficulty" Protocol (Unprotected / Heteroaryl)
Recommended for: Unprotected 4-bromo-7-azaindole coupling with 3-pyridyl boronic acid.
-
Setup: Charge a vial with:
-
Solvent: Add n-Butanol or THF/Water (10:1) [0.2 M concentration].
-
Degas: Sparge with Argon for 5 minutes (Critical: Oxygen kills electron-rich phosphines).
-
Reaction: Seal and heat to 100 °C for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with water. If the product is amphoteric, adjust aqueous pH to 7 before extraction.
SOP-B: The "Protection First" Protocol (Robust)
Recommended for: Scale-up or when using expensive boronic acids.
-
Protection Step: Treat azaindole with Boc₂O (1.1 equiv) and DMAP (cat.) in DCM. (Yield >95%).
-
Coupling:
-
Boc-Azaindole (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Dioxane (0.2 M)
-
-
Reaction: 80 °C for 12 hours.
-
Deprotection: Treat crude with TFA/DCM (1:1) or K₂CO₃/MeOH (if Tosyl protected) to reveal the N-H.
Visualizing the Poisoning Mechanism
Figure 2: The competitive pathway where deprotonated azaindole displaces ligands, deactivating the catalyst.
References
-
Larkin, A. L., et al. (2010). "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Journal of Organic Chemistry. Link (Describes the N-poisoning effect and XPhos solution).
-
Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society. Link (Source for XPhos Pd G2/G3 protocols).
-
Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society. Link (Mechanistic insights into boronic acid instability).
-
Li, H., et al. (2011). "Optimization of Suzuki–Miyaura Coupling of 4-Chloro-7-azaindole." Tetrahedron Letters. Link (Specific regioselectivity data for 4- vs 5- positions).
Sources
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate proper disposal procedures
Title: Operational Guide: Safe Disposal and Waste Management of Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Executive Summary
This guide provides a technical workflow for the disposal of This compound (CAS: 223595-36-2 / 67058-73-5 derivatives). As a nitrogen-containing fused heterocyclic ester, this compound presents specific challenges regarding environmental persistence and nitrogen oxide (NOx) generation during incineration.
Core Directive: Treat all waste streams containing this compound as Hazardous Chemical Waste . Under no circumstances should this compound be disposed of via municipal trash or sanitary sewer systems.
Chemical Profile & Risk Assessment
To design a safe disposal protocol, we must first understand the intrinsic hazards of the substrate.
| Parameter | Technical Specification | Operational Implication |
| Chemical Structure | 6-Azaindole core with ethyl ester | Nitrogen-rich organic; potential for NOx formation during combustion. |
| Physical State | Solid (Powder), Off-white to yellow | High risk of particulate aerosolization during transfer. |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) | PPE Requirement: Nitrile gloves, safety goggles, and fume hood use are mandatory. |
| Reactivity | Stable; Incompatible with strong oxidizers/acids | Segregation: Do NOT mix with nitric acid or peroxides in waste streams. |
Expert Insight: While often categorized generically as "organic solid," the azaindole core allows for protonation in strong acids. Waste streams containing this compound mixed with acidic mother liquors should be monitored for exotherms.
Waste Stream Segregation Logic
A self-validating waste system relies on strict segregation at the point of generation. Mixing incompatible streams is the primary cause of waste container over-pressurization.
Compatibility Matrix
-
Compatible: Non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate), other non-reactive organic solids.
-
Incompatible (DO NOT MIX): Oxidizing agents (Peroxides, Nitrates), Strong Mineral Acids (Sulfuric, Nitric), Aqueous drains.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Debris)
Applicability: Expired reagents, contaminated weighing paper, spill cleanup materials.
-
Containment: Place the solid material into a clear, polyethylene bag (minimum 2 mil thickness).
-
Double-Bagging: Seal the first bag with tape, then place it inside a second polyethylene bag.
-
Labeling: Affix a hazardous waste tag to the outer bag.
-
Constituents: "this compound, solid debris."
-
Hazard Check: [x] Irritant [x] Toxic.
-
-
Storage: Place the tagged bag into the Solid Organic Waste Drum (typically a wide-mouth fiber or poly drum).
Protocol B: Liquid Waste (Mother Liquors/Solutions)
Applicability: Reaction mixtures, HPLC effluents, dissolved stock solutions.
-
Solvent Identification: Determine the primary solvent (e.g., DMSO, Methanol).
-
Segregation:
-
If solvent is Halogenated (DCM, Chloroform)
Stream A (Halogenated) . -
If solvent is Non-Halogenated (MeOH, EtOAc)
Stream B (Non-Halogenated/High BTU) .
-
-
Transfer: Pour solution into the appropriate carboy using a funnel to prevent splashing.
-
Logging: Record the estimated amount of the azaindole derivative on the carboy log sheet. Note: Even trace amounts must be logged to ensure the incinerator facility manages nitrogen content.
Protocol C: Empty Container Management (The "Triple Rinse" Rule)
Applicability: Original vendor bottles (glass/plastic).
Regulatory Grounding: Per EPA 40 CFR 261.7, a container is considered "RCRA Empty" only after specific cleaning.[1][2]
-
Residue Removal: Physically scrape/shake out any loose powder into Protocol A (Solid Waste).
-
Rinse 1: Add a compatible solvent (e.g., Acetone) to 10% volume. Cap and shake vigorously.[3] Decant rinsate into Protocol B (Liquid Waste).
-
Rinse 2 & 3: Repeat Step 2 two more times.
-
Defacing: Cross out the original label using a permanent marker. Write "EMPTY - TRIPLE RINSED."
-
Disposal: The glass/plastic container can now be discarded in standard lab glass trash or recycled, depending on facility policy.
Decision Logic & Workflow (Visualized)
The following diagram illustrates the decision-making process for disposing of this compound to ensure compliance and safety.
Figure 1: Operational decision tree for segregating azaindole-derivative waste streams.
Emergency Spill Response
In the event of a powder spill outside of a containment hood:
-
Evacuate & Alert: Clear the immediate area.
-
PPE Upgrade: Wear N95 or P100 respirator if dust is visible in the air.
-
Dry Cleanup: Do NOT wet the powder initially (this spreads contamination). Use a scoop or dustpan to collect the bulk solid.
-
Wet Wipe: Clean the surface with soap and water only after bulk removal.
-
Disposal: All cleanup materials (wipes, gloves, scoop contents) go to Protocol A .
References & Regulatory Grounding[1][3]
-
Combi-Blocks Inc. (2024).[4] Safety Data Sheet: this compound. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023). RCRA Empty Containers Guide (40 CFR 261.7). Retrieved from
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from
-
Princeton University EHS. Laboratory Waste Disposal Guide: Organic Chemicals. Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
